

Tandamine: A Technical Guide to a Selective Norepinephrine Reuptake Inhibitor

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Compound of Interest

Compound Name: *Tandamine*

Cat. No.: *B1215340*

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Abstract

Tandamine is a tricyclic antidepressant (TCA) developed in the 1970s that exhibits a high degree of selectivity as a norepinephrine reuptake inhibitor.[1] Unlike many other TCAs, it demonstrates weak affinity for muscarinic acetylcholine receptors, suggesting a potentially more favorable side-effect profile. Though never commercialized, its distinct pharmacological properties make it a valuable tool for research into the role of norepinephrine in mood disorders and for the development of more selective antidepressant agents. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacology, and available experimental data for **tandamine**.

Core Chemical Structure and Physicochemical Properties

Tandamine, with the IUPAC name 2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine, is a heterocyclic compound featuring a tricyclic core.[1] Its structure is characterized by a thiopyrano ring fused to an indole nucleus.

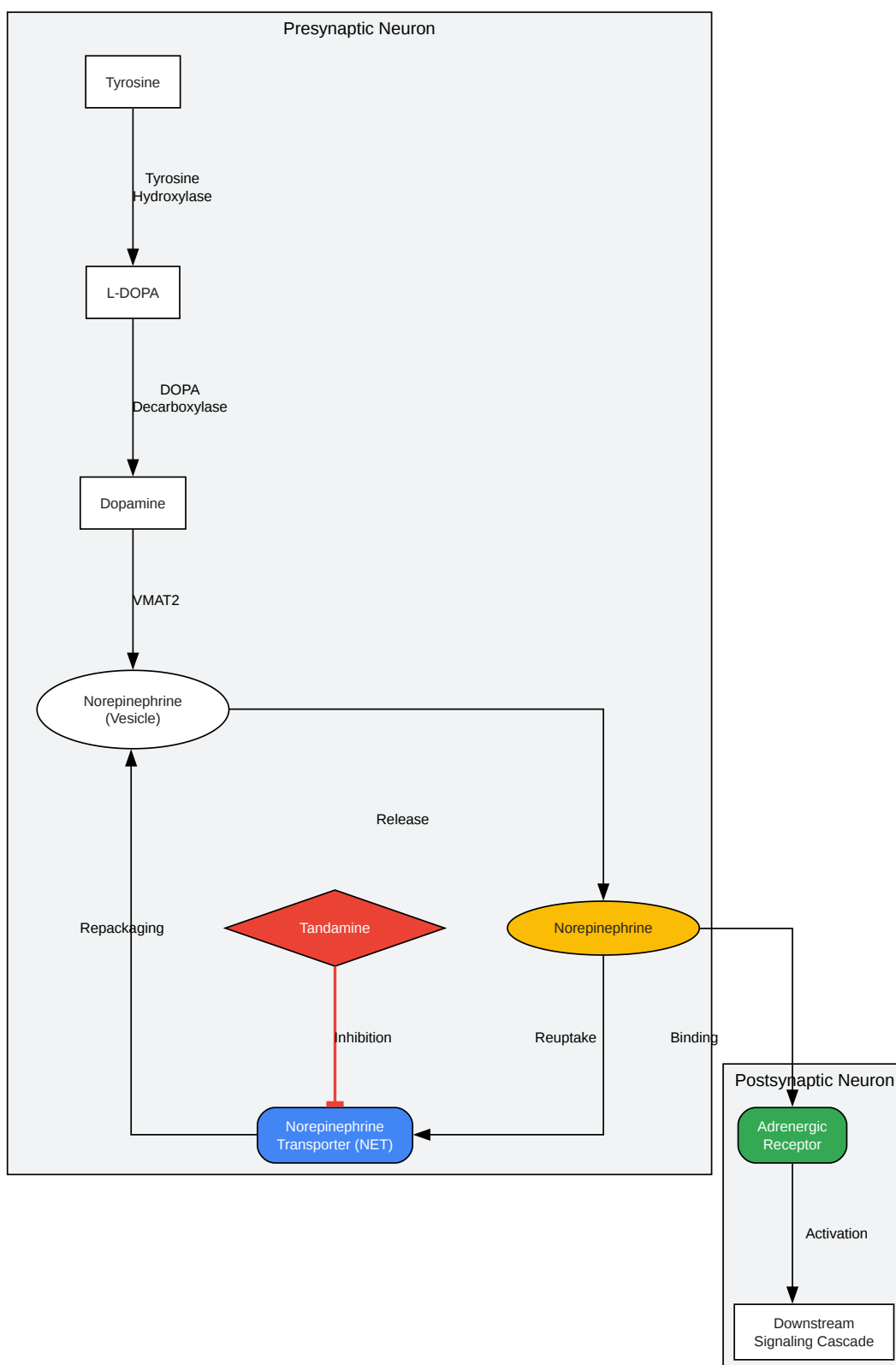
Property	Value	Source
Molecular Formula	C ₁₈ H ₂₆ N ₂ S	[1]
Molar Mass	302.48 g/mol	[1]
CAS Number	42408-80-0	[1]
Structure (SMILES)	<chem>CCn1c2ccccc2c3CCSC(C)(CCN(C)C)c13</chem>	[1]

Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Tandamine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, **tandamine** increases the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission.

Signaling Pathway of Norepinephrine Reuptake Inhibition by Tandamine

The following diagram illustrates the signaling pathway affected by **tandamine**.



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Norepinephrine transporter inhibition by **tandamine**.

Pharmacological Data

Available data, primarily from preclinical studies, highlight **tandamine**'s selectivity for the norepinephrine transporter over other monoamine transporters and its weak interaction with muscarinic receptors.

Monoamine Transporter Binding Affinity

Quantitative data on the inhibitory constants (K_i) or half-maximal inhibitory concentrations (IC_{50}) for **tandamine** at monoamine transporters are not readily available in publicly accessible literature. However, descriptive studies consistently report its high potency and selectivity for the norepinephrine transporter.

Transporter	Binding Affinity/Inhibition	Remarks	Source
Norepinephrine Transporter (NET)	Potent Inhibitor	Tandamine is a potent and selective blocker of norepinephrine uptake.	[2][3]
Serotonin Transporter (SERT)	Weak Inhibitor	Tandamine does not appreciably block serotonin uptake.	[2][3]
Dopamine Transporter (DAT)	Weak Inhibitor	No significant effect on dopamine uptake has been observed.	[3]

Muscarinic Receptor Binding Affinity

Tandamine exhibits significantly lower affinity for muscarinic acetylcholine receptors compared to other tricyclic antidepressants, suggesting a reduced potential for anticholinergic side effects such as dry mouth, blurred vision, and constipation.

Receptor	Relative Binding Affinity	Remarks	Source
Muscarinic Receptors	57-833 times less effective than other TCAs	Compared to desipramine, imipramine, butriptyline, and amitriptyline.	[3]

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for **tandamine** in humans are not available as the drug was never commercialized. Preclinical studies in rats provide some insight into its pharmacokinetic profile.

Parameter	Value	Species	Source
Administration	Acute (10 mg/kg i.p.) and Chronic (10 mg/kg i.p. daily for 21 days)	Rat	[3]
Effect	Blocked norepinephrine uptake in brain and heart.	Rat	[3]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of **tandamine**.

Norepinephrine Uptake Assay in Rat Brain Synaptosomes

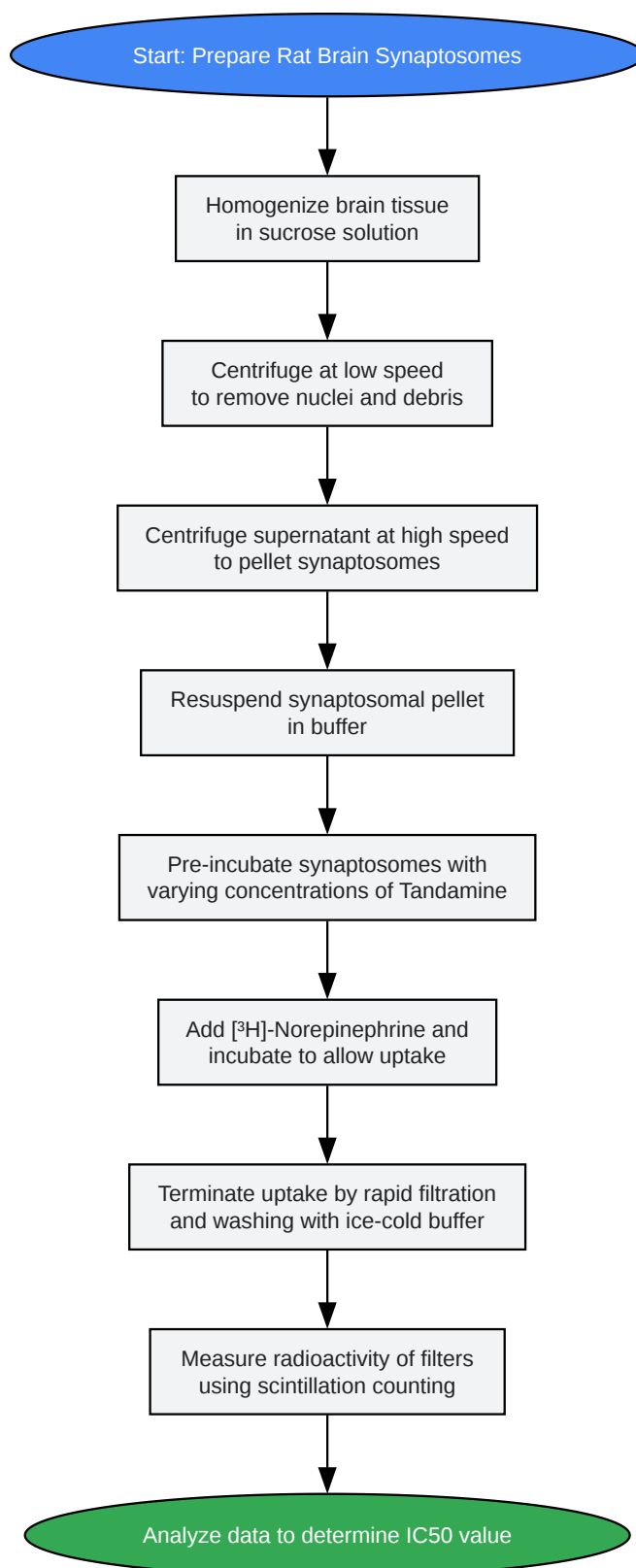
This assay is used to determine the in vitro potency of **tandamine** to inhibit norepinephrine reuptake.

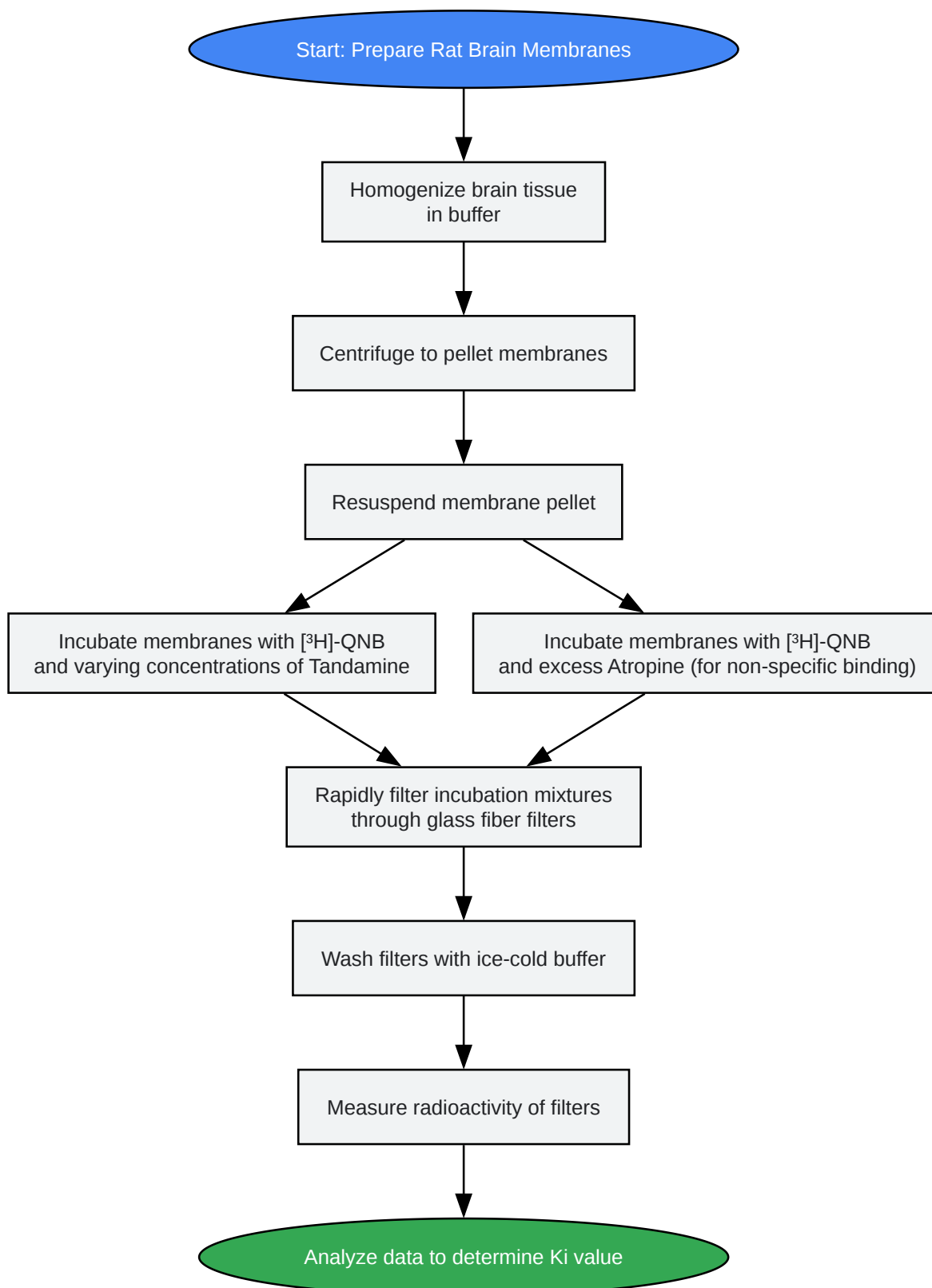
Objective: To measure the IC50 value of **tandamine** for the inhibition of [³H]-norepinephrine uptake into rat brain synaptosomes.

Materials:

- Rat brain tissue (e.g., hypothalamus or cortex)
- Sucrose solution (0.32 M)
- Krebs-Ringer phosphate buffer
- [³H]-Norepinephrine
- **Tandamine** solutions of varying concentrations
- Scintillation fluid and counter

Protocol Workflow:





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References

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